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Compound of Interest

Compound Name: Methyl 4-(chlorocarbonyl)benzoate

Cat. No.: B047956

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(chlorocarbonyl)benzoate (CAS No: 7377-26-6), a key intermediate in the synthesis of
pharmaceuticals and other fine chemicals. This document is intended for researchers,
scientists, and professionals in drug development, offering detailed spectral analysis,
experimental protocols, and a structural-spectroscopic correlation map.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data for Methyl 4-(chlorocarbonyl)benzoate. This information has been
compiled from the Spectral Database for Organic Compounds (SDBS), operated by the
National Institute of Advanced Industrial Science and Technology (AIST), Japan, under the
reference number SDBS-DB No. 5869.

Table 1: *"H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

Ar-H (ortho to -
8.18 d 8.8 2

COCl)

Ar-H (ortho to -
8.08 d 8.8 2

COOCH:)
3.97 S - 3 -OCHs

Solvent: CDCIs, Reference: Tetramethylsilane (TMS)
- 13 1

Chemical Shift (6) ppm Assignment
168.2 -COCI
165.5 -COOCHs
138.8 Ar-C (ipso to -COCI)
134.4 Ar-C (ipso to -COOCHS5)
131.0 Ar-CH (ortho to -COCI)
129.8 Ar-CH (ortho to -COOCHSs)
52.8 -OCHs

Solvent: CDCIs, Reference: Tetramethylsilane (TMS)

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3000 Medium Ar C-H stretch

1775 Strong C=0 stretch (acyl chloride)
1725 Strong C=0 stretch (ester)

1600, 1450 Medium-Weak Ar C=C stretch

1280 Strong C-O stretch (ester)

860 Strong C-Cl stretch

Sample Preparation: KBr pellet

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR

spectroscopic data for aromatic esters and acyl chlorides like Methyl 4-

(chlorocarbonyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials and Equipment:

 NMR spectrometer (e.g., 400 MHz or higher)

e NMR tubes

o Deuterated solvent (e.g., Chloroform-d, CDCIs)
o Tetramethylsilane (TMS) as an internal standard
¢ Methyl 4-(chlorocarbonyl)benzoate sample

o Pipettes and vials
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Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-
(chlorocarbonyl)benzoate in about 0.6-0.7 mL of CDCIs containing 0.03% (v/v) TMS in a
clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube
to a height of approximately 4-5 cm.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for the desired nucleus (*H or 3C).
e 1H NMR Acquisition:
o Set the spectral width to approximately 15 ppm, centered around 5 ppm.
o Use a standard pulse sequence (e.g., 30° or 90° pulse).
o Set the number of scans (typically 8-16 for good signal-to-noise).
o Acquire the free induction decay (FID).
e 13C NMR Acquisition:
o Set the spectral width to approximately 220 ppm, centered around 100 ppm.
o Use a proton-decoupled pulse sequence.
o Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

o A higher number of scans (e.g., 128 or more) is typically required due to the lower natural
abundance of 13C.
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o Acquire the FID.

» Data Processing:

[e]

Apply a Fourier transform to the FID to obtain the spectrum.

o

Phase the spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Analyze the peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

Fourier-Transform Infrared (FT-IR) spectrometer

Potassium bromide (KBr) powder (spectroscopic grade)

Agate mortar and pestle

Pellet press

Methyl 4-(chlorocarbonyl)benzoate sample

Procedure:

o Sample Preparation (KBr Pellet Method):

o Thoroughly dry the KBr powder in an oven to remove any moisture.

o In an agate mortar, grind a small amount (1-2 mg) of the Methyl 4-
(chlorocarbonyl)benzoate sample with approximately 100-200 mg of dry KBr powder.
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o Grind the mixture until a fine, homogeneous powder is obtained.

e Pellet Formation:
o Transfer a portion of the powdered mixture into the pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or
translucent pellet.

e Spectrum Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum, typically in the range of 4000-400 cm™2.

o

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Structure-Spectroscopy Correlation

The following diagram illustrates the logical relationship between the chemical structure of
Methyl 4-(chlorocarbonyl)benzoate and its key spectroscopic signals.
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Methyl 4-(chlorocarbonyl)benzoate: Structure-Spectroscopy Correlation
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Structure-Spectroscopy Correlation Diagram

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-
(chlorocarbonyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b047956#spectroscopic-data-nmr-ir-of-methyl-4-
chlorocarbonyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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